Cas no 1014049-58-1 (1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine)

1-(3-Chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine is a specialized heterocyclic compound featuring a piperazine core functionalized with a 3-chlorophenyl group and a 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl moiety. This structure imparts unique physicochemical properties, making it valuable for pharmaceutical and agrochemical research. The presence of both chlorophenyl and ethoxy-ethylpyrazole groups enhances its potential as a bioactive intermediate, particularly in the development of receptor-targeting agents. Its well-defined synthetic pathway allows for high purity and reproducibility, ensuring reliability in experimental applications. The compound's stability under standard conditions further supports its utility in medicinal chemistry and drug discovery workflows.
1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine structure
1014049-58-1 structure
Product Name:1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine
CAS No:1014049-58-1
MF:C18H23ClN4O2
MW:362.853822946548
CID:6348889
PubChem ID:16925370
Update Time:2025-10-30

1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine
    • F2382-0143
    • AKOS024644607
    • (4-(3-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
    • 1014049-58-1
    • [4-(3-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone
    • Inchi: 1S/C18H23ClN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-10-8-21(9-11-22)15-7-5-6-14(19)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3
    • InChI Key: BAQRAFPQUQWKLG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1CCN(C(C2C(=NN(CC)C=2)OCC)=O)CC1

Computed Properties

  • Exact Mass: 362.1509537g/mol
  • Monoisotopic Mass: 362.1509537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 50.6Ų

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Additional information on 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine

Introduction to 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine and Its Applications in Modern Chemical Biology

1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine (CAS No. 1014049-58-1) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential therapeutic applications. This compound belongs to the piperazine class of molecules, which are widely recognized for their role in pharmaceuticals and agrochemicals. The presence of both chlorophenyl and pyrazole moieties in its structure imparts distinct chemical properties, making it a valuable scaffold for drug discovery and development.

The chemical structure of 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine is characterized by a piperazine ring connected to a 3-chlorophenyl group and a 3-ethoxy-1-ethylpyrazole-4-carboxyl moiety. This arrangement not only contributes to the compound's molecular complexity but also enhances its binding affinity to various biological targets. The chlorophenyl group, in particular, is known for its ability to interact with aromatic residues in protein binding pockets, while the pyrazole ring provides additional hydrogen bonding capabilities.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine has emerged as a promising candidate in this context, primarily due to its potential to modulate neurotransmitter systems. The piperazine moiety is particularly relevant in this regard, as it is a common pharmacophore in drugs that target serotonin and dopamine receptors. These receptors play crucial roles in regulating mood, cognition, and other neurological functions, making them attractive targets for therapeutic intervention.

The synthesis of 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the pyrazole core, followed by functionalization with the ethoxy and carbonyl groups. Subsequent coupling with the 3-chlorophenylpiperazine derivative completes the molecular structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations.

The pharmacological profile of 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine has been extensively evaluated in preclinical studies. These studies have revealed that the compound exhibits potent activity at various neurotransmitter receptors, including serotonin 5-HT2A and dopamine D2 receptors. The ability to modulate these receptors makes it a potential candidate for treating conditions such as depression, anxiety, and schizophrenia. Additionally, the compound's structural similarity to known pharmacologically active molecules suggests that it may exhibit additional therapeutic benefits.

In recent research, 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine has been investigated for its potential role in neuroprotection. Studies have shown that the compound can protect against oxidative stress-induced neuronal damage, suggesting its utility in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanisms underlying this protective effect are thought to involve the modulation of intracellular signaling pathways that regulate neuronal survival and death.

The development of novel drug candidates often involves the optimization of existing molecular structures to improve pharmacokinetic properties. In the case of 1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylب>)piperazine), modifications have been made to enhance solubility, bioavailability, and metabolic stability. These efforts have led to the identification of derivatives with improved pharmacological profiles while maintaining efficacy at target receptors. Such advancements are crucial for translating preclinical findings into effective clinical therapies.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the binding interactions between 1-()piperazine and biological targets. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent analogs. Additionally, virtual screening methods have been used to identify new scaffolds for further optimization.

The future prospects for 1-()piperazine are promising, with ongoing research aimed at exploring its therapeutic potential in various disease models. Clinical trials are expected to commence shortly, providing further evidence of its safety and efficacy. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in modern medicine.

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